molecular formula C11H12N2OS2 B4663527 4,5-dimethyl-6,10-dithia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8-trien-2-one

4,5-dimethyl-6,10-dithia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8-trien-2-one

Cat. No.: B4663527
M. Wt: 252.4 g/mol
InChI Key: FAGUTPWOTHLFHR-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6,10-dithia-1,8-diazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8-trien-2-one is a tricyclic heterocyclic compound featuring a unique fusion of sulfur (dithia) and nitrogen (diaza) atoms within its ring system. The structure comprises a bicyclo[7.4.0] backbone with additional thia and aza substitutions, along with methyl groups at positions 4 and 3.

Properties

IUPAC Name

4,5-dimethyl-6,10-dithia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c1-6-7(2)16-9-8(6)10(14)13-4-3-5-15-11(13)12-9/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGUTPWOTHLFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N3CCCSC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-6,10-dithia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8-trien-2-one typically involves multi-step organic reactions. The starting materials often include precursors with sulfur and nitrogen functionalities. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4,5-dimethyl-6,10-dithia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8-trien-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives with altered electronic properties.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions may be carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of nitrogen-containing derivatives.

Scientific Research Applications

4,5-dimethyl-6,10-dithia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8-trien-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions

Comparison with Similar Compounds

Table 1: Structural Features of Tricyclic Heterocycles

Compound Name Key Structural Features Heteroatoms Substituents
4,5-Dimethyl-6,10-dithia-1,8-diazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8-trien-2-one Tricyclic framework with dithia (S–S) and diaza (N–N) bridges; 4,5-dimethyl groups 2 S, 2 N Methyl (C4, C5)
Ethyl (1R,2R,5S)-2-allyl-1,5-dimethyl-6,7,8-trioxabicyclo[3.2.1]octane-2-carboxylate () Bicyclic trioxolane (three oxygen atoms); allyl and ester substituents 3 O Allyl, methyl, ester
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 () Tetracyclic system with dithia (S–S) and aza (N) bridges; 4-methoxyphenyl substituent 2 S, 1 N Methoxyphenyl

Key Observations :

  • The target compound’s tricyclic system contrasts with the bicyclic trioxolanes (e.g., ), which prioritize oxygen-rich rings for peroxidic activity. Sulfur’s larger atomic radius and polarizability in the target compound may enhance hydrophobic interactions in biological systems compared to oxygen analogs .
  • Compared to tetracyclic dithia-aza systems (), the reduced ring strain in the tricyclic framework of the target compound could improve synthetic accessibility or stability .

Key Observations :

  • Bridged trioxolanes () exhibit potent antitumor activity (IC₅₀ ~360–590 nM) but poor antimalarial efficacy compared to artemisinin.
  • The target compound’s dithia-diaza system shares structural motifs with antitumor agents but lacks direct activity data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-dimethyl-6,10-dithia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8-trien-2-one
Reactant of Route 2
Reactant of Route 2
4,5-dimethyl-6,10-dithia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8-trien-2-one

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